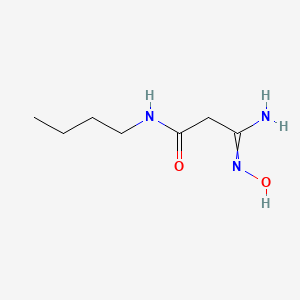

N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide

Description

N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide is a synthetic acetamide derivative characterized by a butyl chain at the N-position and a hydroxycarbamimidoyl group at the C2 position of the acetamide backbone.

Key structural features include:

Properties

IUPAC Name |

3-amino-N-butyl-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-2-3-4-9-7(11)5-6(8)10-12/h12H,2-5H2,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYELVRYIHJBZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide typically involves the reaction of butylamine with 3-amino-3-hydroxyiminopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 25-30°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted amides or imines.

Scientific Research Applications

N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Key Observations :

- Synthetic Complexity: Compounds with bulky substituents (e.g., fluorophenoxy groups in ) exhibit lower yields (51–54%) compared to simpler acetamides, likely due to steric hindrance .

- Hydrogen Bonding : The hydroxycarbamimidoyl group in N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide and its analogs contributes to high topological polar surface area (~125 Ų), enhancing solubility in polar solvents .

Key Observations :

- NO Release: The hydroxycarbamimidoyl group in (Z)-N-(2-(N'-hydroxycarbamimidoyl)phenyl)acetamide facilitates NO donation, a mechanism critical for vasodilation . This suggests that this compound may share similar NO-mediated bioactivity.

- Enzyme Inhibition: Substituted N'-hydroxycarbamimidoyl compounds (e.g., Example 294 in ) demonstrate IDO inhibition, a therapeutic target in oncology and immunology .

Physicochemical Property Comparisons

Table 3: Calculated Physicochemical Parameters

*XLogP3: Predicted octanol-water partition coefficient.

Key Observations :

Biological Activity

N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide is an organic compound that has garnered attention in biochemical and medicinal research due to its potential biological activities. This article explores its interaction with biological macromolecules, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄N₄O₂

- Molecular Weight : 173.21 g/mol

- Structural Features :

- Contains a butyl group.

- Features a hydroxycarbamimidoyl moiety.

- Includes an acetamide functional group.

This compound primarily interacts with various enzymes and proteins through its hydroxycarbamimidoyl group, which can form hydrogen bonds or coordinate with metal ions. This interaction can inhibit enzyme activity, thereby affecting metabolic pathways. The compound's binding affinity may be enhanced by the presence of the butyl group, which aids in stabilizing interactions with target molecules.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. It has been utilized in biochemical assays to study its effects on various enzymes involved in metabolic processes. For instance, preliminary studies suggest that the compound may inhibit enzymes linked to metabolic pathways, though comprehensive interaction profiles are still under investigation.

Interaction Studies

Interaction studies have focused on the compound's ability to bind to biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. The compound's interactions may vary based on environmental conditions such as pH and temperature.

Case Studies

-

Inhibition of Sirtuin Enzymes :

- A study examined the structural analogs of this compound for their inhibitory effects on Sirtuin enzymes, which are critical in regulating cellular processes. The findings indicated that certain modifications could enhance inhibitory potency, suggesting a promising avenue for developing therapeutic agents targeting these enzymes .

- Antioxidant Activity :

Research Applications

The compound has several applications across different fields:

- Biochemistry : Used as a reagent in organic synthesis and enzyme inhibition studies.

- Medicinal Chemistry : Explored for potential therapeutic applications targeting various diseases through enzyme modulation.

- Pharmaceutical Development : Investigated as a lead compound for developing new drugs aimed at specific metabolic disorders.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide?

Answer:

The compound is typically synthesized via nucleophilic addition of hydroxylamine to a nitrile precursor. For example, reacting N-butyl-2-cyanoacetamide with hydroxylamine hydrochloride (NHOH·HCl) in a methanol-water solvent system under reflux conditions (2–4 hours). Sodium carbonate (NaCO) is often added to neutralize HCl byproducts. Post-reaction, the product is isolated via filtration and recrystallized from methanol to enhance purity. Reaction progress is monitored using thin-layer chromatography (TLC) .

Basic: What spectroscopic techniques are essential for structural validation of this compound?

Answer:

Key methods include:

- 1H/13C NMR : To confirm the presence of the N-butyl chain (δ 0.8–1.5 ppm for CH/CH groups) and the hydroxycarbamimidoyl moiety (δ 8.5–9.5 ppm for NH and OH protons).

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch of acetamide) and ~3200 cm (N–H/O–H stretches).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystallographic confirmation of intramolecular hydrogen bonds (e.g., N–H···O/N interactions) and Z-configuration of the hydroxycarbamimidoyl group .

Advanced: How can researchers optimize reaction yields during the introduction of the N'-hydroxycarbamimidoyl group?

Answer:

Yield optimization strategies include:

- Catalyst Use : Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate nucleophilic addition.

- Solvent Selection : Replacing methanol with DMF or THF to improve solubility of intermediates.

- Temperature Control : Maintaining reflux at 70–80°C to avoid side reactions (e.g., over-oxidation).

- Molar Ratios : Using a 1:1.2 molar ratio of nitrile precursor to NHOH·HCl to ensure complete conversion.

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) can purify the product to >95% purity .

Advanced: What experimental approaches resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Answer:

To address discrepancies:

- Assay Standardization : Use validated protocols (e.g., IC determination under consistent pH/temperature).

- Purity Verification : Analyze compound purity via HPLC (≥98% purity required for reliable bioactivity).

- Cell Line Validation : Test across multiple cell lines (e.g., HEK-293 vs. HeLa) to account for variability in membrane permeability or metabolic activity.

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay functionality .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., histone deacetylases). Focus on hydrogen bonding between the hydroxycarbamimidoyl group and catalytic residues (e.g., Zn in metalloenzymes).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories. Parameters include root-mean-square deviation (RMSD) of ligand-protein complexes.

- Free Energy Calculations : Use MM-GBSA to estimate binding affinities (ΔG). Validate predictions with in vitro enzymatic assays (e.g., fluorescence-based inhibition screens) .

Basic: What are the primary stability challenges for this compound in aqueous solutions?

Answer:

The compound is prone to hydrolysis under acidic/basic conditions due to the labile hydroxycarbamimidoyl group. Stability studies recommend:

- pH Buffering : Store in neutral buffers (pH 6.5–7.5) at 4°C.

- Light Protection : Use amber vials to prevent photodegradation.

- Lyophilization : For long-term storage, lyophilize and keep under inert gas (argon) at -20°C .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core Modifications : Synthesize analogs with varied alkyl chains (e.g., replacing butyl with cyclohexyl) to assess hydrophobicity effects .

- Functional Group Variations : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance electrophilicity.

- Biological Testing : Screen derivatives against panels of kinases or proteases to identify selectivity trends. Data is analyzed using multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: What analytical techniques are critical for detecting degradation products during stability studies?

Answer:

- LC-MS/MS : Identifies hydrolyzed products (e.g., N-butylacetamide or hydroxyurea derivatives) via fragmentation patterns.

- NMR Stability Studies : Track peak shifts (e.g., disappearance of NH-OH signals) in DO over time.

- Forced Degradation : Expose the compound to heat (60°C) or UV light, followed by HPLC-UV quantification of degradation impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.